N-Isopropyl-M-toluidine
Description
Contextual Significance in N-Alkylated Aromatic Amine Chemistry
N-alkylated aromatic amines are a cornerstone class of compounds in modern chemistry, finding extensive applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.org The introduction of an alkyl group to the nitrogen atom of an aromatic amine can significantly modify its electronic properties, steric hindrance, and reactivity, thereby allowing for the fine-tuning of molecular characteristics for specific applications. researchgate.net
N-Isopropyl-M-toluidine, with its isopropyl group on the nitrogen and a methyl group at the meta-position of the aniline (B41778) ring, embodies a specific set of steric and electronic attributes. The isopropyl group, being bulkier than a methyl or ethyl group, can influence the regioselectivity of subsequent reactions and the conformational properties of the final products. The meta-positioned methyl group further modulates the electronic density of the aromatic ring, impacting its reactivity in electrophilic substitution reactions. The development of efficient and selective N-alkylation methods, such as those employing transition metal catalysts, has been a significant area of research, enabling the synthesis of a wide array of compounds like this compound. sioc-journal.cnresearchgate.net
Evolution of Research on Substituted Toluidines
The study of substituted toluidines has a rich history, evolving from foundational synthesis methods to the development of sophisticated catalytic systems for their preparation and functionalization. Initially, the synthesis of N-alkylated toluidines often relied on classical methods involving alkyl halides, which could lead to mixtures of mono- and di-alkylated products. orgsyn.org
Over time, research has shifted towards more controlled and efficient synthetic strategies. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by precious metals like ruthenium and iridium, has emerged as a greener and more atom-economical approach for the N-alkylation of amines with alcohols. sioc-journal.cnresearchgate.net This has allowed for the selective synthesis of a broad range of N-alkylated aromatic amines, including those derived from m-toluidine (B57737). beilstein-journals.org Furthermore, research into the applications of substituted toluidines has expanded significantly. For instance, derivatives of toluidine are investigated for their potential as antioxidants, rubber accelerators, and key components in the manufacturing of various dyes. nih.gov The ongoing development of novel catalysts and synthetic methods continues to broaden the scope of accessible substituted toluidine structures and their applications in various fields of chemical research. mdpi.comarkat-usa.org
Current Paradigms and Emerging Directions in this compound Research
Current research involving this compound and related N-alkylated aromatic amines is focused on several key areas. A significant paradigm is the development of more sustainable and efficient catalytic systems for their synthesis. This includes the use of earth-abundant metal catalysts and the optimization of reaction conditions to improve yields and selectivity. beilstein-journals.orgmdpi.com
One notable application is the use of N-alkylated toluidines as intermediates in the synthesis of complex organic molecules. For example, a United States patent describes a process for the preparation of N-alkylated aromatic amines, including a method where a mixture of m-toluidine and isopropanol (B130326) is reacted in the presence of a phosphorus oxyhalide catalyst to produce this compound. google.com This highlights its role as a valuable synthetic intermediate.
Emerging research directions point towards the incorporation of N-alkylated toluidine moieties into functional materials and polymers. The specific steric and electronic properties of this compound make it a candidate for creating materials with tailored properties. For example, research into poly(m-toluidine) has explored its potential in creating conductive fabrics. nih.gov While this study does not specifically use the N-isopropyl derivative, it indicates a potential avenue for future research where the N-alkyl group could be varied to modulate the polymer's properties.
Furthermore, the synthesis of derivatives of this compound is an active area of investigation. For instance, the synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, which starts from a related N-isopropyl-4-methyl-2-nitroaniline, showcases the utility of the N-isopropyl toluidine scaffold in generating molecules with potential biological activity. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-methyl-N-propan-2-ylaniline | nih.gov |
| CAS Number | 10219-26-8 | nih.gov |
| Molecular Formula | C10H15N | nih.gov |
| Molecular Weight | 149.23 g/mol | nih.gov |
| XLogP3 | 3.4 | nih.gov |
| Topological Polar Surface Area | 12 Ų | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Data Reference |
| 1H NMR Spectra | Available from SpectraBase |
| 13C NMR Spectra | Available from SpectraBase |
| IR Spectra | Available from SpectraBase |
| Raman Spectra | Available from SpectraBase |
| Source: nih.gov |
Table 3: Synthesis of this compound (Exemplary)
| Reactants | Catalyst | Product Composition | Source |
| m-toluidine, i-propanol | POCl3 | 53% m-toluidine, 45% this compound, 1-2% N,N-diisopropyl-m-toluidine | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDKJXXPUDSVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402323 | |
| Record name | 3-Methyl-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10219-26-8 | |
| Record name | 3-Methyl-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ISOPROPYL-M-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for N Isopropyl M Toluidine
Direct Alkylation Strategies for N-Isopropyl-M-toluidine Synthesis
Direct alkylation methods introduce an isopropyl group directly onto the nitrogen atom of m-toluidine (B57737). These strategies are often favored for their straightforward nature.
Reductive Amination Protocols Utilizing Isopropanol (B130326) and m-Toluidine
Reductive amination is a prominent one-pot method for synthesizing this compound. tandfonline.combu.edu This process typically involves the reaction of m-toluidine with a carbonyl compound, in this case, acetone (B3395972) (which can be formed from the oxidation of isopropanol), to form an imine intermediate. masterorganicchemistry.compearson.com This imine is then reduced in situ to the desired secondary amine. bu.edumasterorganicchemistry.com
A patented process describes the reaction of m-toluidine with isopropanol in the presence of a phosphorus oxyhalide catalyst, such as phosphorus oxychloride, at elevated temperatures and pressures. google.com This particular method yields a crude product containing 45% this compound. google.com The reaction mechanism involves the formation of an imine, which is subsequently hydrogenated to the secondary amine. tandfonline.com Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.comresearchgate.net
| Reactants | Catalyst/Reagents | Product Composition | Reference |
| m-Toluidine, Isopropanol | Phosphorus oxychloride | 53% m-toluidine, 45% this compound, 1-2% N,N-diisopropyl-m-toluidine | google.com |
Nucleophilic Substitution Reactions with Isopropyl Halides
The direct reaction of m-toluidine with isopropyl halides, such as isopropyl iodide or bromide, represents a classical nucleophilic substitution approach to N-alkylation. orgsyn.orgncert.nic.in In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halogen atom. ncert.nic.in This method can be carried out by warming the reactants, often in a sealed container to prevent the escape of volatile components. orgsyn.org The reaction may require several days to reach completion. orgsyn.org While straightforward, a significant drawback of this method is the potential for overalkylation, leading to the formation of the tertiary amine (N,N-diisopropyl-m-toluidine) and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comncert.nic.in
Catalytic Alkylation Approaches
Catalytic methods offer an alternative to traditional alkylation, often providing higher selectivity and milder reaction conditions. The alkylation of toluene (B28343) with isopropyl alcohol has been studied using various catalysts, including zeolites like HZSM-5. cyberleninka.ruacs.orgias.ac.in While these studies primarily focus on C-alkylation of the aromatic ring, the principles can be extended to N-alkylation of anilines. For instance, a process for alkylating aromatic amines with alkanols in the presence of a mixed metal oxide catalyst, consisting of a Group V-B metal oxide and stannic oxide, has been developed. google.com This vapor-phase reaction is typically conducted at temperatures of 250°C or higher. google.com Nickel nanoparticles have also been shown to catalyze the reductive amination of aldehydes using isopropanol as a hydrogen source. organic-chemistry.org
Alkylation Using Alkyl Esters of p-Toluenesulfonic Acid
Isopropyl p-toluenesulfonate (isopropyl tosylate) serves as an effective alkylating agent for the synthesis of this compound. orgsyn.org This method involves the reaction of m-toluidine with isopropyl p-toluenesulfonate. The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the amine. This approach can be used for the alkylation of various amines. A related patent describes the use of alkyl p-toluenesulfonates for the N,N-dialkylation of aniline (B41778) compounds, highlighting the utility of this class of reagents in forming C-N bonds. google.com
Precursor-Based Synthetic Routes to this compound
An alternative to direct alkylation involves the synthesis and subsequent modification of precursor molecules. d-nb.inforesearchgate.net For example, a method for producing 4-isopropyl-3-methylphenol (B166981) involves the isopropylation of m-toluidine in the presence of sulfuric acid to form methyl-4-isopropylaniline, which is then converted to the target phenol. google.com This intermediate, a substituted aniline, underscores the potential for multi-step syntheses where the isopropyl group is introduced to a precursor that is then transformed into the final product. While not a direct synthesis of this compound, this illustrates the use of isopropylation of m-toluidine to create valuable chemical intermediates.
Green Chemistry Considerations in this compound Production
The principles of green chemistry aim to design chemical processes that are environmentally benign. mlsu.ac.inmsu.edumygreenlab.org In the context of this compound synthesis, this involves considering factors such as atom economy, the use of safer solvents, and energy efficiency. mlsu.ac.inmsu.edu
Reductive amination protocols are often considered greener than methods involving alkyl halides, as they can avoid the use of toxic reagents and the formation of halide waste. masterorganicchemistry.com The use of catalytic processes, particularly those employing heterogeneous catalysts, aligns with green chemistry principles by allowing for easier catalyst separation and recycling, and often enabling reactions to proceed under milder conditions, thus reducing energy consumption. mlsu.ac.in Solvent choice is another critical aspect; replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as ethyl acetate (B1210297) or even conducting reactions under solvent-free conditions can significantly improve the environmental profile of the synthesis. msu.edu The ideal synthesis would maximize the incorporation of all reactant atoms into the final product (high atom economy), minimize waste (low E-factor or Process Mass Intensity), and utilize renewable feedstocks where possible. mygreenlab.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The industrial viability and laboratory efficiency of synthesizing this compound are critically dependent on the optimization of reaction conditions. Key objectives in this optimization process are to maximize the conversion of the starting materials, enhance the selectivity towards the desired mono-isopropylated product, and minimize the formation of byproducts, such as the di-isopropylated amine (N,N-diisopropyl-m-toluidine). Research and process development have explored various parameters, including temperature, pressure, catalytic systems, and reactant molar ratios, to achieve these goals.
One established method involves the direct alkylation of m-toluidine with an isopropylating agent. A process using isopropanol as the alkylating agent in the presence of a phosphorus oxychloride catalyst demonstrates the effect of high temperature and pressure. google.com In a specific example of this reaction, a mixture of m-toluidine and isopropanol is heated to high temperatures, leading to the formation of this compound. google.com However, the conditions also result in a significant portion of unreacted m-toluidine and the formation of the di-isopropylated byproduct. google.com
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Pressure | Product Composition |
| m-Toluidine | i-Propanol | POCl₃ | ~280 °C | ~60 bar | This compound: 45%N,N-Diisopropyl-m-toluidine: 1-2%Unreacted m-toluidine: 53% |
| Table 1: Product distribution from the reaction of m-toluidine with i-propanol under high temperature and pressure. Data sourced from google.com. |
Another synthetic route involves the alkylation of m-toluidine with isopropyl chloride, catalyzed by a Lewis acid such as aluminium chloride. google.com The optimization of this pathway focuses on the molar ratio of the catalyst to the aniline and the reaction time. An excess of the catalyst is often required to complex with the aniline, activating it for alkylation. google.com The temperature is also a critical parameter that must be controlled to manage the reaction rate and prevent side reactions. google.com
Varying the molar ratio of aluminium chloride to m-toluidine has a direct impact on the final product distribution.
| Molar Ratio (AlCl₃:m-toluidine) | Reaction Time | Product Composition |
| 1.07:1 | 37 minutes | This compound: 36.8%3-Methyl-4-isopropylaniline: 26.6%Unreacted m-toluidine: 26.3% |
| 1.02:1 | Not specified | This compound: 30.5%3-Methyl-4-isopropylaniline: 20.9%Unreacted m-toluidine: 38.6% |
| Table 2: Effect of AlCl₃ catalyst ratio on the product composition in the reaction of m-toluidine with isopropyl chloride. Data sourced from google.com. |
The data indicates that a higher catalyst ratio can increase the conversion of m-toluidine. However, this method can also lead to ring alkylation, producing isomers like 3-methyl-4-isopropylaniline, which affects the selectivity for the desired N-alkylated product. google.com
Reductive amination of m-toluidine with acetone represents a highly significant and widely adaptable pathway for synthesizing this compound. This method generally involves two key steps: the formation of an intermediate imine (or enamine) from the reaction of m-toluidine and acetone, followed by the reduction of this intermediate to the final secondary amine. tandfonline.comunimi.it The optimization of this process hinges on the careful selection of the reducing agent and the catalyst.
Common reducing agents include various metal hydrides, such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation using H₂ gas. unimi.itresearchgate.net The choice of reducing agent is crucial; for instance, NaBH(OAc)₃ is known for its mildness and high chemoselectivity, which can be beneficial in the presence of other reducible functional groups. researchgate.net
Catalysis is central to achieving high yield and selectivity. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or gold on titania (Au/TiO₂), are often employed for catalytic hydrogenation. tandfonline.com The optimization involves adjusting parameters like hydrogen pressure, reaction temperature, and solvent. For example, while higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition of the desired product. tandfonline.com In one-pot reductive aminations, Lewis acids or solid acid catalysts can be used to promote the initial imine formation. tandfonline.comunimi.it The efficiency of these catalytic systems is determined by their ability to facilitate both the condensation and reduction steps while minimizing byproduct formation.
Steric factors also play a significant role in optimizing selectivity. The inherent steric hindrance around the nitrogen atom in m-toluidine, compared to less hindered anilines, can influence the rate of di-alkylation. beilstein-journals.org By carefully controlling stoichiometry and reaction time, the formation of N,N-diisopropyl-m-toluidine can be suppressed, thereby enhancing the selectivity for the desired mono-alkylated product.
Chemical Reactivity and Mechanistic Investigations of N Isopropyl M Toluidine
Reactivity Profiling of the Amino Functionality in N-Isopropyl-M-toluidine
The amino group in this compound is a key determinant of its chemical behavior, influencing its reactivity towards both electrophiles and nucleophiles. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. uomustansiriyah.edu.iq The presence of an isopropyl group and a methyl-substituted aromatic ring modifies these properties through steric and electronic effects.
The lone pair of electrons on the nitrogen atom of this compound makes it susceptible to attack by electrophiles. uomustansiriyah.edu.iq Amines, in general, react with acids to form salts, and this basic character is a fundamental aspect of their reactivity. ncert.nic.in The reaction with acid chlorides, anhydrides, and esters leads to acylation, forming amides. ncert.nic.in This nucleophilic substitution reaction involves the replacement of the hydrogen atom on the nitrogen with an acyl group. ncert.nic.in
The nucleophilicity of amines is influenced by several factors, including steric hindrance. researchgate.net The isopropyl group attached to the nitrogen in this compound exerts a steric effect that can modulate its reactivity compared to less hindered amines. While alkylamines are generally more reactive in acetonitrile (B52724) than in water, the steric bulk of the isopropyl group can reduce the nucleophilicity of the amine compared to linear alkyl or benzyl (B1604629) groups. researchgate.net
The amino group can also participate in nucleophilic substitution reactions, for instance, by reacting with alkyl halides in a process known as alkylation. ncert.nic.in This can lead to the formation of tertiary amines and subsequently quaternary ammonium (B1175870) salts. ncert.nic.in
Secondary aromatic amines like this compound are known to react with nitrous acid to form N-nitroso derivatives. ncert.nic.indavuniversity.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) with a mineral acid. ncert.nic.in This reaction is a characteristic test for secondary amines. ncert.nic.in The formation of N-nitroso compounds, or nitrosamines, involves the reaction of a secondary amine with a nitrosating agent. researchgate.net For this to occur, nitrite is first protonated to form nitrous acid, which is then converted to the active nitrosating species, dinitrogen trioxide. researchgate.net This species then reacts with the secondary amine to yield the corresponding N-nitrosamine. researchgate.net
The formation of N-isopropyl-p-nitroso-m-toluidine is an example of such a reaction. google.com It is important to note that N-nitroso compounds can be unstable and may decompose upon standing or warming. orgsyn.org
A general procedure for the preparation of N-alkyl-m-toluidines involves the reduction of the corresponding nitroso compound. orgsyn.org For instance, the crude nitroso compound can be reduced using stannous chloride in hydrochloric acid. orgsyn.org
The ability of this compound to act as a ligand is a facet of its nucleophilic character, allowing it to bond with electron-deficient metal centers. The steric and electronic properties of the isopropyl and methyl groups can influence the stability and structure of the resulting metal complexes.
Aromatic Ring Reactivity and Substituent Effects
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating isopropylamino and methyl groups. masterorganicchemistry.comlkouniv.ac.in These substituents direct incoming electrophiles to specific positions on the ring.
In electrophilic aromatic substitution reactions, the isopropylamino group (-NH-iPr) and the methyl group (-CH3) are both activating groups. masterorganicchemistry.comlkouniv.ac.in Activating groups increase the rate of reaction compared to benzene. masterorganicchemistry.com The amino group is a particularly strong activating group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. masterorganicchemistry.com Alkyl groups, like the methyl group, are moderately activating through an inductive effect. masterorganicchemistry.com
Both the amino group and the methyl group are ortho-, para-directors. ncert.nic.inmsu.edu This means they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the methyl group is at the meta position relative to the isopropylamino group. The directing effects of these two groups will therefore influence the regioselectivity of substitution reactions. For example, in the nitration of toluene (B28343), the methyl group directs substitution primarily to the ortho and para positions. msu.edu The powerful activating and directing effect of the amino group often dominates, leading to substitution at the ortho and para positions relative to it. ncert.nic.in
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg The subsequent loss of a proton restores the aromaticity of the ring. minia.edu.eg
Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -NHR (Isopropylamino) | Strongly Activating | Ortho, Para |
| -CH3 (Methyl) | Activating | Ortho, Para |
| -NO2 (Nitro) | Deactivating | Meta |
Data sourced from multiple chemical principles. ncert.nic.inmasterorganicchemistry.comsmartachievers.online
Aromatic amines can undergo oxidative transformations. For instance, the oxidation of some aromatic amines can lead to the formation of quinone-imines. wikipedia.org In the context of toluidines, oxidation can be a complex process. The oxidation of the methyl group on nitroarenes to a benzyl alcohol has been observed in biological systems. asm.org
The formation of quinone derivatives from substituted aromatic compounds is a known chemical transformation. google.com This can be achieved through various synthetic routes, often involving oxidation steps. For example, quinones can be prepared by reacting a corresponding hydroquinone (B1673460) or related compound with an oxidizing agent. The specific conditions and products of the oxidative transformation of this compound would depend on the oxidizing agent used and the reaction conditions.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetic and thermodynamic properties of this compound reactions are crucial for understanding its reactivity and potential applications. While specific studies on this compound are limited, valuable insights can be drawn from research on closely related aromatic amines, such as other toluidine derivatives.
Kinetic investigations into the reactions of toluidines often focus on processes like oxidation and radical reactions. For instance, the decay of the N,N-dimethyl-p-toluidine (DMT) cation radical (DMT•+) has been studied, revealing that the reaction is promoted by the presence of the neutral DMT molecule. The rate law was determined to be first order with respect to both the cation radical and the neutral molecule, indicating an initial acid-base interaction as the rate-determining step. acs.org This highlights the role that the amine can play in facilitating its own transformation.
Table 1: Kinetic Data for the Decay of N,N-Dimethyl-p-toluidine Cation Radical (DMT•+) in Acetonitrile acs.org
| Reactants | Rate Law | Rate Constant (k) |
|---|
This interactive table provides kinetic data for a reaction involving a compound structurally similar to this compound, offering insights into potential reaction kinetics.
Thermodynamic data for toluidine isomers provide a foundation for understanding the energetics of reactions involving this compound. The thermodynamic properties of 2-, 3-, and 4-methylbenzenamine (o-, m-, and p-toluidine) have been evaluated, including their enthalpies of formation. nist.gov Such data are fundamental for calculating the enthalpy changes in reactions where this compound might be a reactant or product.
In the context of reaction mechanisms, studies on the reduction of toluidine blue have shown that the reaction kinetics can be influenced by factors such as the dielectric constant of the medium and the presence of salts. researchgate.netresearchgate.net For example, the rate of reaction between toluidine blue and sulfite (B76179) ions shows a dependence on the ionic strength of the solution, which can help in elucidating the charges of the reacting species in the rate-determining step. researchgate.net Similar principles would apply to reactions involving this compound, where the solvent and ionic environment could significantly impact reaction rates and pathways.
The entropy of activation (ΔS*) is another important parameter, and negative values often suggest the formation of a more ordered transition state, such as a cyclic intermediate, from less ordered reactants. researchgate.net For reactions involving this compound, the formation of such intermediates would be reflected in the measured activation parameters.
Catalytic Applications and Transformations Induced by this compound
This compound can participate in various catalytic transformations, either as a substrate or potentially as a ligand for a metal catalyst. Its synthesis can also be achieved through catalytic methods.
A patented process describes the preparation of N-alkylated aromatic amines, including this compound, by reacting an aromatic amine with an alcohol at elevated temperature and pressure in the presence of a phosphorus oxyhalide catalyst. google.com This demonstrates a direct catalytic route to the compound.
Table 2: Catalytic Synthesis of this compound google.com
| Reactants | Catalyst | Product Composition |
|---|
This interactive table summarizes the conditions and outcomes of a catalytic process for synthesizing this compound.
The reactivity of the N-H bond and the aromatic C-H bonds in this compound makes it a substrate for various catalytic C-N and C-H functionalization reactions. For example, rhodium(II) catalysts have been shown to be effective for the ortho C-H amination of N,N-dialkylanilines, a reaction type in which this compound could potentially participate. rsc.org Such transformations are valuable for the synthesis of more complex substituted anilines.
Furthermore, N-alkylated anilines can be synthesized via N-alkylation of amines with alcohols catalyzed by transition metal complexes, such as those of iridium and ruthenium. acs.org Mechanistic studies suggest that these reactions can proceed through a metal hydride mechanism. acs.org this compound could be a product of such a reaction between m-toluidine (B57737) and isopropanol (B130326).
The cleavage of the C-N bond in N-alkylated amines, or N-dealkylation, is another important transformation that can be catalyzed by transition metals like palladium and ruthenium. nih.gov This reactivity could be relevant for the conversion of this compound back to m-toluidine or for its use in synthetic routes where the isopropyl group is a temporary directing or protecting group.
In the broader context of catalysis, toluidine derivatives can be precursors to ligands for catalytic systems. While no specific applications of this compound as a ligand were found, the general principles of ligand design suggest its potential use. The electronic and steric properties of the N-isopropyl and m-tolyl groups would influence the behavior of a metal center to which it is coordinated, potentially modulating its catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. mdpi.comacs.orgnih.govmdpi.comrsc.orgbeilstein-journals.org
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of N Isopropyl M Toluidine
Synthesis and Structural Characterization of N-Isopropyl-M-toluidine Derivatives
The synthesis of this compound derivatives can be achieved through various established chemical reactions. For instance, N-alkylation of m-toluidine (B57737) with isopropyl halides is a common method. orgsyn.org The structural characterization of these synthesized compounds relies on modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their molecular structure and purity. nih.govasianpubs.org
Interactive Table: Synthesis Methods for this compound Derivatives
| Derivative Type | General Synthesis Method | Key Reagents | Reference |
| N-Substituted Analogues | Reductive amination or direct N-alkylation | m-toluidine, corresponding aldehyde/ketone or alkyl halide, reducing agent | orgsyn.org |
| Ring-Substituted Derivatives | Electrophilic aromatic substitution on this compound | Nitrating agents, halogenating agents, etc. | google.com |
Analogues with different substituents on the nitrogen atom can be prepared to probe the steric and electronic requirements for specific activities. For example, replacing the isopropyl group with other alkyl or aryl groups can significantly alter the compound's properties. google.comgoogle.com The synthesis of mauveine A and mauveine B, for instance, involved the oxidation of a mixture containing N-isopropyl-p-toluidine. researchgate.net
Introducing substituents onto the aromatic ring of this compound can modulate its electronic properties and reactivity. Nitration, halogenation, and other electrophilic substitution reactions can yield a variety of derivatives. For example, N-isopropyl-p-nitroso-m-toluidine is an illustrative example of a ring-substituted derivative. google.com The position of the substituent on the ring is critical and can be directed by the existing methyl and isopropylamino groups.
Several analogues of this compound have been investigated for their pharmacological potential. For instance, derivatives have been explored as pan-ERR agonists and inhibitors of the annexin (B1180172) A2–S100A10 protein interaction. nih.govnih.gov Modifications to the core structure, such as the introduction of different amide functionalities or heterocyclic rings, have led to compounds with varying potencies and efficacies. nih.govnih.gov Some dithiocarbamate (B8719985) derivatives, which can be synthesized from related amines, have shown promise as antifungal and anticancer agents. tandfonline.commdpi.com
Interactive Table: Biologically Active this compound Analogues
| Analogue/Derivative | Biological Target/Activity | Key Structural Features | Reference |
| Thiophene carboxamide derivatives | ERR agonists | Thiophene carboxamide moiety | nih.gov |
| 1,2,4-Triazole derivatives | Annexin A2–S100A10 protein interaction inhibitors | Triazole core | nih.gov |
| Dithiocarbamates | Antifungal, Anticancer | Dithiocarbamate group | tandfonline.com |
Quantitative Structure-Reactivity and Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. liverpool.ac.ukacs.org For aromatic amines like this compound, QSAR models have been developed to predict properties such as carcinogenicity and reactivity with oxidants. oup.comrsc.org These models often use descriptors like the logarithm of the partition coefficient (logP), electronic parameters (e.g., HOMO and LUMO energies), and steric parameters. oup.com QSPR models can be employed to predict physical properties like boiling point. scribd.com
Comparative Analysis with Isomeric and Related Aromatic Amines (e.g., m-Toluidine, p-Isopropylaniline)
The properties of this compound can be better understood by comparing it with its isomers and related compounds. For example, m-toluidine, the parent amine, exhibits different toxicological properties compared to its para-isomer, p-toluidine (B81030). oecd.org A study on the alkylation of 3-methylaniline (m-toluidine) showed the formation of various isomers, including 3-methyl-4-isopropylaniline and N-isopropyl-3-methylaniline, highlighting the influence of reaction conditions on product distribution. googleapis.com The absorption spectra of N-isopropylaniline and p-isopropylaniline also show distinct characteristics. nasa.gov
Interactive Table: Comparative Properties of Related Aromatic Amines
| Compound | Key Property Difference | Implication | Reference |
| m-Toluidine vs. p-Toluidine | Different potency in methemoglobin formation | Different toxicological profiles | oecd.org |
| N-Isopropylaniline vs. p-Isopropylaniline | Different UV absorption spectra | Different electronic transitions | nasa.gov |
Rational Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold
The this compound scaffold serves as a valuable starting point for the rational design of new chemical entities with desired properties. nih.govnih.govsci-hub.seunibo.itmdpi.com By understanding the structure-activity relationships, medicinal chemists can design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov For example, the modification of existing pharmacophores or the introduction of new functional groups based on computational modeling can lead to the development of promising drug candidates. mdpi.comchemrxiv.org The synthesis of novel phenyltriazole derivatives as anti-MRSA agents exemplifies this approach, where a thiazole (B1198619) core was replaced with a 1,2,3-triazole ring to improve antimicrobial efficacy. nih.gov
Applications of N Isopropyl M Toluidine in Advanced Materials and Chemical Industries
Intermediate in Organic Synthesis Pathways
N-Isopropyl-M-toluidine serves as a versatile building block in multi-step organic syntheses, enabling the creation of complex molecules with desired functionalities. Its synthesis can be achieved through the N-alkylation of m-toluidine (B57737) with an isopropylating agent, such as isopropanol (B130326) or an isopropyl halide. d-nb.infogoogle.com A notable industrial synthesis method involves reacting m-toluidine with i-propanol in the presence of a phosphorus oxyhalide catalyst, yielding a crude oil mixture containing a significant proportion (around 45%) of this compound. google.com
Precursor in Dyes and Pigments Manufacturing
The toluidine isomers (ortho, meta, and para) are foundational intermediates in the colorant industry. M-toluidine, the parent amine of this compound, is a key component in the synthesis of various azo dyes and triphenylmethane (B1682552) dyes like Magenta. googleapis.com The manufacturing process for certain pigments, such as Toluidine Red (C.I. Pigment Red 3), involves the diazotization of a toluidine derivative, specifically 2-nitro-p-toluidine, followed by coupling with a naphthol component. google.comsjweh.fi
While direct documentation for this compound in specific commercial dyes is sparse, its role can be inferred from established chemical principles. The N-alkylation of chromophoric systems is a common strategy to modify the properties of a dye, such as its color, solubility, and fastness. By serving as an alkylated version of m-toluidine, this compound can be used to introduce an N-isopropyl group into a dye structure, thereby fine-tuning the final product's characteristics for specialized applications. vagmichemicals.com
Role in Polymer and Resin Production
In the polymer industry, aromatic amines are widely used as catalysts and curing accelerators, particularly for thermosetting resins like epoxies and polyesters. researchgate.netgoogle.com These amines facilitate the cross-linking reactions that transform the liquid resin into a hard, durable solid. ganpatiexim.com Derivatives of toluidine, such as N,N-dimethyl-p-toluidine (DMPT), are well-known as highly reactive accelerators for curing unsaturated polyester (B1180765) and acrylate (B77674) resins, even at ambient temperatures. researchgate.net Similarly, N,N-dihydroxyethyl-m-toluidine is employed as a cure promoter for unsaturated polyester resins. nih.gov
Given the established function of its structural analogs, this compound is valuable in polymer and resin production. It can function as a secondary amine accelerator, influencing the cure rate and final properties of polymer networks. Its application is particularly relevant in the formulation of specialized epoxy resins, adhesives, and composite materials where controlled curing kinetics and specific performance characteristics are required.
Synthetic Building Block for Pharmaceutical Intermediates
Aromatic amines are critical structural motifs in a vast array of pharmacologically active compounds. Toluidine derivatives, in particular, serve as key intermediates in the synthesis of various drugs. googleapis.com For instance, m-toluidine is a starting material in a synthetic route for Torsemide, a diuretic drug. mdpi.com The process involves reacting 4-chloro-3-pyridinesulfonamide with m-toluidine. mdpi.com
The utility of the parent compound highlights the potential of this compound as a more complex building block in pharmaceutical synthesis. The introduction of an N-isopropyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Patents for certain classes of drug candidates, such as C5aR antagonists, describe molecular scaffolds where an N-alkyl group (including isopropyl) is a variable component, underscoring the relevance of intermediates like this compound in drug discovery and development. researchgate.net
Functional Additive in Elastomer Processing (e.g., Curing Agents, Vulcanization Accelerators)
In the rubber and elastomer industry, a multitude of chemical additives are used to control the vulcanization process and enhance the final product's performance and durability. prototech.com While primary vulcanization accelerators are typically sulfur-based compounds like thiazoles and sulfenamides, qut.edu.au aromatic amines play crucial roles as antioxidants and antiozonants. researchgate.net
Evaluation as a Corrosion Inhibitor
The use of organic compounds to prevent the corrosion of metals, particularly steel in acidic environments, is a well-established practice in industries such as oil and gas, and chemical processing. Aromatic amines and N-heterocyclic compounds are known to be effective corrosion inhibitors. Their mechanism of action involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The effectiveness of these inhibitors is largely dependent on their molecular structure. The presence of heteroatoms (like nitrogen) with lone-pair electrons and π-electrons in the aromatic ring facilitates strong adsorption onto the vacant d-orbitals of iron. Furthermore, the presence of electron-donating substituent groups, such as alkyl groups (e.g., methyl, isopropyl), on the aromatic ring increases the electron density at the nitrogen atom, which generally enhances the adsorption process and improves inhibition efficiency.
Mechanistic Toxicology and Ecotoxicology of N Isopropyl M Toluidine
Toxicokinetic Profiles and Biotransformation Pathways
While specific toxicokinetic studies on N-Isopropyl-M-toluidine are not extensively detailed in publicly available literature, the metabolic fate can be inferred from the well-documented pathways of structurally similar aromatic amines, such as the toluidine isomers. oecd.orgwikipedia.org Aromatic amines are typically absorbed through inhalation, dermal contact, and ingestion. wikipedia.orgosha.gov
Once absorbed, these compounds are distributed throughout the body and undergo extensive metabolism, primarily in the liver. The biotransformation of aromatic amines involves a series of competing activation and deactivation pathways. wikipedia.orgnih.gov Key metabolic reactions include:
N-oxidation: This is a critical activation step mediated by cytochrome P450 enzymes. wikipedia.orgnih.gov The amino group is oxidized to form N-hydroxy metabolites (e.g., N-hydroxy-N-isopropyl-m-toluidine). This is considered a key reaction responsible for many of the biological activities of aromatic amines. nih.gov
Ring Hydroxylation: The aromatic ring can be hydroxylated, which is generally a detoxification pathway. oecd.org
N-dealkylation: The isopropyl group attached to the nitrogen may be removed.
Conjugation: The resulting metabolites, particularly the hydroxylated forms, can be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion via urine and feces. oecd.orgwikipedia.org
The balance between these pathways determines the toxic potential of the compound. For instance, N-acetylation, a major metabolic route for primary aromatic amines like toluidine, is a detoxification step. wikipedia.org However, for a secondary amine like this compound, N-oxidation and subsequent reactions are of primary toxicological concern.
Molecular Mechanisms of Biological Interaction and Cellular Impact
The toxicity of aromatic amines is intrinsically linked to their metabolic activation into reactive electrophilic species that can interact with cellular macromolecules.
The amino group is the functional center for the toxicological activity of aromatic amines. nih.gov Metabolic N-oxidation, catalyzed by cytochrome P450 enzymes, converts the relatively inert amine into a reactive N-hydroxylamine metabolite. nih.govnih.gov This N-hydroxy derivative is an electrophile that can form covalent adducts with nucleophilic sites on cellular macromolecules, including DNA and proteins. nih.gov This interaction with DNA is a primary mechanism for the mutagenic and carcinogenic potential observed in many aromatic amines. nih.govnih.gov
A significant toxicological outcome associated with exposure to aromatic amines is methemoglobinemia. osha.govmhmedical.com This condition arises when the iron atom within hemoglobin is oxidized from its normal ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, rendering it incapable of binding and transporting oxygen. mhmedical.comlongdom.org
The mechanism involves a cyclic oxidation process driven by toxic metabolites. The N-hydroxylamine formed during metabolism can be further oxidized to a nitroso-derivative (e.g., N-isopropyl-m-nitrosotoluene). wikipedia.org This metabolite can directly oxidize the ferrous iron in hemoglobin to ferric iron, thereby forming methemoglobin. wikipedia.orglongdom.org In the process, the nitroso compound is reduced back to the N-hydroxylamine, which can then be re-oxidized, perpetuating a cycle that consumes cellular reducing equivalents (like NADH) and leads to a rapid increase in methemoglobin levels. mhmedical.com
| Parameter | Description | Reference |
| Metabolic Activation | N-oxidation of the amino group by cytochrome P450 enzymes to form N-hydroxy metabolites. | nih.gov |
| Reactive Metabolite | N-hydroxylamine and corresponding nitroso-toluene derivatives. | wikipedia.org |
| Target Molecule | Ferrous (Fe²⁺) iron in hemoglobin. | mhmedical.com |
| Mechanism | Oxidative conversion of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺) by reactive metabolites. | longdom.org |
| Result | Reduced oxygen-carrying capacity of the blood, leading to tissue hypoxia. | longdom.org |
Comparative Toxicological Assessment with Structurally Related Aromatic Amines
The toxicity of this compound can be contextualized by comparing it with its parent compound, m-toluidine (B57737), and its isomers, o-toluidine (B26562) and p-toluidine (B81030). All three isomers are known to cause methemoglobinemia. osha.gov However, their potency can differ. For example, studies have shown that m-toluidine is a more potent inducer of methemoglobin than the p-isomer. oecd.org
The carcinogenic potential also varies among isomers. O-toluidine is classified as a known human carcinogen (Group 1) by IARC, with evidence linking it to an increased risk of bladder cancer. osha.govnih.gov P-toluidine has demonstrated carcinogenicity in mice (liver tumors) but not in male rats at the same dose levels, suggesting it is a weaker carcinogen than o-toluidine. osha.gov In contrast, m-toluidine has shown inconclusive or no carcinogenic activity in animal studies. osha.gov The presence of the N-isopropyl group on this compound will alter its lipophilicity and steric properties, which can influence its absorption, metabolism, and interaction with biological targets, though specific comparative studies are lacking.
| Compound | Primary Toxic Effect | Carcinogenic Potential | Reference |
| o-Toluidine | Methemoglobinemia, Hematuria | Known human carcinogen (IARC Group 1) | osha.gov, nih.gov |
| m-Toluidine | Methemoglobinemia (more potent than p-isomer) | Not carcinogenic in rats/mice (inconclusive for male mice) | oecd.org, osha.gov |
| p-Toluidine | Methemoglobinemia, Hemolytic anemia | Carcinogenic in mice (liver tumors), weaker than o-toluidine | oecd.org, osha.gov |
| This compound | Expected to cause methemoglobinemia (based on structure) | Data not available |
Environmental Fate, Transport, and Ecotoxicological Implications
The environmental behavior of this compound is governed by its physicochemical properties, which dictate its movement and persistence in various environmental compartments. cdc.gov Aromatic amines can be released into the environment through industrial activities. nih.gov Once released, they partition between air, water, and soil based on properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Log Kow). oecd.orgcdc.gov
The calculated Log Kow of 3.4 for this compound suggests a moderate potential for bioaccumulation and adsorption to soil and sediment. nih.gov Its distribution in the environment can be estimated using fugacity models, which predict that related compounds like p-toluidine will primarily partition into water and air. oecd.org
| Property | Value | Implication for Environmental Fate | Reference |
| Molecular Formula | C₁₀H₁₅N | - | nih.gov |
| Molecular Weight | 149.23 g/mol | Influences diffusion and transport. | nih.gov |
| XLogP3 (Log Kow) | 3.4 | Moderate potential for bioaccumulation and sorption to organic matter in soil/sediment. | nih.gov |
| Predicted Target Compartment (based on p-toluidine) | Water (83.7%), Air (16.0%) | Likely to be found predominantly in aquatic systems and the atmosphere. | oecd.org |
The persistence of this compound in the environment is limited by various degradation processes. researchgate.net
Air: In the atmosphere, aromatic amines are expected to break down relatively quickly through reactions with photochemically produced hydroxyl radicals. iarc.fr
Water: In aquatic environments, photodegradation can be a significant removal pathway, particularly for compounds that absorb sunlight. researchgate.netresearchgate.net Biodegradation by aquatic microorganisms also contributes to its removal, although this process can be slow.
Soil: Biodegradation is expected to be a major degradation pathway in soil environments. researchgate.net Numerous soil bacteria and fungi have been shown to degrade aromatic compounds, often using them as a source of carbon and nitrogen. nih.govepa.gov The rate of degradation is influenced by soil type, pH, temperature, and the microbial community present. epa.gov
Bioaccumulation and Biomagnification Potential
The potential for a chemical substance to accumulate in living organisms and magnify through the food chain is a critical aspect of its environmental risk assessment. For this compound, the assessment of its bioaccumulation potential is primarily based on predictive models rather than direct experimental studies.
Bioaccumulation refers to the uptake of a substance by an organism from all environmental sources, including water, food, and sediment. A key metric used to estimate this is the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water. Regulatory frameworks often use a BCF threshold of 2000 to identify substances with a high potential for bioaccumulation.
According to a registration dossier submitted to the European Chemicals Agency (ECHA), the bioconcentration factor for this compound has been estimated using various predictive models. The BCFBAF model (v3.01) within the Estimation Programs Interface (EPI) Suite™ predicted a BCF value of 205.5 L/kg (whole body wet weight) at 25°C. europa.eu This value is significantly below the threshold of 2000, suggesting that this compound is not expected to bioaccumulate significantly in the aquatic food chain. europa.eu
Other predictive models have yielded slightly different estimates. Data from the Chemspider database indicated a BCF of 573.05, while predictions using the SciFinder database provided a BCF of 775. europa.eu Despite the variations in these predicted values, they all remain well under the regulatory trigger value for bioaccumulation concern.
Table 1: Predicted Bioconcentration Factor (BCF) for this compound
| Prediction Model/Database | Predicted BCF Value (L/kg) | pH | Temperature (°C) | Basis |
|---|---|---|---|---|
| BCFBAF model (v3.01) | 205.5 | Not Specified | 25 | whole body w.w |
| Chemspider database | 573.05 | 5.5 and 7.4 | Not Specified | Not Specified |
| SciFinder database | 775 | Not Specified | 25 | Not Specified |
Data sourced from the ECHA registration dossier. europa.eu
Ecological Impact on Aquatic and Terrestrial Biota
The evaluation of a chemical's ecological impact involves assessing its toxicity to a range of organisms that represent different trophic levels and environmental compartments, including aquatic and terrestrial ecosystems.
Aquatic Biota
A comprehensive search of publicly available scientific literature and regulatory databases did not yield specific experimental studies on the acute or chronic toxicity of this compound to aquatic organisms such as fish, daphnids (aquatic invertebrates), or algae. While safety data sheets for products containing related toluidine compounds indicate potential hazards to aquatic life, specific effect concentrations (e.g., LC50 for fish, EC50 for daphnids, or ErC50 for algae) for this compound are not available.
In the absence of experimental data, computational methods known as Quantitative Structure-Activity Relationships (QSAR) are often used in initial risk assessments to predict toxicity based on chemical structure. However, without validated QSAR predictions specifically for the ecological effects of this compound, a quantitative assessment of its impact on aquatic biota cannot be provided at this time.
Terrestrial Biota
Similarly, there is a lack of available research on the toxicological effects of this compound on terrestrial organisms. Ecotoxicological assessments for the terrestrial compartment typically include studies on soil-dwelling organisms (e.g., earthworms), soil microorganisms, and terrestrial plants to evaluate potential adverse effects on survival, growth, and reproduction. industrialchemicals.gov.au
No studies detailing the effects of this compound on these or other terrestrial species were identified. Therefore, its potential impact on the health and function of terrestrial ecosystems remains uncharacterized.
Table 2: Summary of Available Ecotoxicity Data for this compound
| Organism Group | Endpoint | Result | Source |
|---|---|---|---|
| Aquatic Biota (Fish, Daphnia, Algae) | Acute/Chronic Toxicity | No data available | - |
| Terrestrial Biota (Invertebrates, Plants) | Acute/Chronic Toxicity | No data available | - |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethyl-p-toluidine |
| m-toluidine |
| p-toluidine |
Advanced Analytical Methods for N Isopropyl M Toluidine and Its Metabolites
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the analysis of N-Isopropyl-M-toluidine, allowing for the separation of the parent compound from its metabolites and from complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
HPLC is a versatile technique for the analysis of aromatic amines like this compound. Method development involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation. For toluidine isomers, which share similar chemical properties with this compound, reversed-phase columns such as C18 are commonly employed. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com
Validation of an HPLC method is critical to ensure its reliability and is performed according to International Council for Harmonisation (ICH) guidelines. nih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
A typical HPLC method for a related compound, tolnaftate, was validated showing linearity over a concentration range of 0.276–6 μg/mL with a high correlation coefficient (R² = 0.9936). researchgate.net The LOD and LOQ were found to be 0.092 and 0.276 μg/mL, respectively, demonstrating the sensitivity of the method. researchgate.net Such methodologies provide a framework for developing and validating a robust HPLC method for this compound.
Table 1: Example HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Example Finding (for a related compound) | Reference |
| Linearity (R²) | ≥ 0.99 | 0.9936 | researchgate.net |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.28% - 100.71% | researchgate.net |
| Precision (% RSD) | ≤ 2% | < 2% | nih.gov |
| LOD | Signal-to-Noise ratio of 3:1 | 0.092 µg/mL | researchgate.net |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.276 µg/mL | researchgate.net |
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. epa.gov A GC method for the trace level determination of a similar compound, p-toluidine (B81030), utilized a flame ionization detector (GC-FID) and was validated for its quantitative capabilities. researchgate.net The separation is typically achieved using a capillary column, such as a DB-624 or Rtx-5 (5% diphenyl, 95% dimethylpolysiloxane). researchgate.netinnovareacademics.in
Method parameters in GC are crucial for achieving good resolution and sensitivity. These include the oven temperature program, carrier gas flow rate, and detector temperature. For instance, a method for analyzing volatile organic impurities used a temperature ramp from 40°C up to 200°C with nitrogen as the carrier gas. innovareacademics.in For the analysis of p-toluidine, the detection and quantitation limits were established at 0.9 µg/g and 2.7 µg/g, respectively, demonstrating high sensitivity. researchgate.net The method showed good linearity and recovery, confirming its reliability for quantitative analysis. researchgate.net
Table 2: Example GC System Parameters for Aromatic Amine Analysis
| Parameter | Setting | Reference |
| System | Shimadzu GC-2010 with FID | innovareacademics.in |
| Column | Rtx-5 (30m x 0.53mm, 5.0µm film) | researchgate.net |
| Carrier Gas | Nitrogen | innovareacademics.in |
| Flow Rate | 2.8 mL/min | innovareacademics.in |
| Oven Program | Initial 40°C (5 min), ramp 20°C/min to 200°C (hold 12 min) | innovareacademics.in |
| Detector Temp. | 260°C | innovareacademics.in |
| Injector Temp. | 200°C | researchgate.net |
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for the comprehensive analysis of this compound and its metabolites. nih.gov LC-MS and GC-MS are used to identify and quantify hundreds to thousands of metabolites in complex biological samples. nih.govmdpi.com
LC-MS/MS is particularly advantageous for polar and non-volatile metabolites that are not amenable to GC analysis. researchgate.net It offers broad coverage of metabolites by utilizing different column chemistries, such as reversed-phase for non-polar compounds and hydrophilic interaction liquid chromatography (HILIC) for polar compounds. thermofisher.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS that typically preserves the molecular ion, which is crucial for metabolite identification. thermofisher.com
GC-MS is highly effective for volatile compounds. The combination of GC-MS and LC-MS in metabolomics studies provides a more complete picture of the metabolic profile. nih.gov These combined techniques allow for the identification of metabolites that might be missed if only one technique were used. nih.govmdpi.com The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) in both LC and GC setups enable the reliable determination of analytes in complex matrices like plasma and urine. mdpi.com
Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are essential for the structural elucidation of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For instance, in the analysis of N-formyl-o-toluidine, NMR was used to identify and characterize cis and trans isomers that arise from restricted C-N amide bond rotation. nih.gov The chemical shifts and coupling constants provide unambiguous assignments of all protons and carbons in the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a molecule provides a unique fingerprint based on the vibrations of its bonds. For example, the IR spectrum of a synthesized Schiff base from o-toluidine (B26562) was used to confirm the coordination of the metal through the azomethine nitrogen and hydroxyl oxygen atoms. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within the molecule. Toluidine isomers are typically detected using UV at around 250 nm. sielc.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a compound. mdpi.com When coupled with chromatography (GC-MS or LC-MS), it allows for the identification of unknown compounds by matching their fragmentation patterns with spectral libraries. thermofisher.com
Electrochemical Detection Methods and Sensor Development
Electrochemical methods offer a promising alternative to traditional analytical techniques, providing advantages such as simplicity, low cost, and portability. acs.org These sensors measure changes in electrical signals (potential, current, or impedance) resulting from the electrochemical oxidation or reduction of the target analyte. mdpi.com
The development of electrochemical sensors for organic pollutants often involves modifying the electrode surface to enhance sensitivity and selectivity. acs.org Materials like carbon nanotubes, graphene, and metal nanoparticles are used to increase the electrode's surface area and catalytic activity. mdpi.commdpi.com For example, a glassy carbon electrode modified with mesoporous silica (B1680970) (MCM-41) showed high sensitivity for detecting nitroaromatic compounds. acs.org Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for both qualitative and quantitative analysis. mdpi.comnih.gov While specific sensors for this compound are not widely reported, the principles used for detecting other aromatic amines and organic pollutants can be readily applied to its detection. mdpi.commdpi.com
Development of Novel Analytical Techniques for Environmental and Biological Monitoring
Monitoring this compound and its metabolites in environmental and biological samples is crucial for assessing exposure and environmental fate. This requires robust analytical techniques capable of detecting low concentrations in complex matrices like water, soil, blood, and urine. nih.govnih.gov
Novel sampling techniques are being developed to improve the enrichment of aromatic amines from environmental samples. nih.gov Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for sample preparation, concentrating the analytes and removing interferences. acs.org
For biological monitoring, methods must be sensitive enough to detect trace levels of the parent compound or its metabolites. nih.gov For example, hemoglobin adducts of p-toluidine have been determined in blood samples from smokers and non-smokers to assess exposure. oecd.org The development of such methods is essential for understanding the human health implications of exposure to aromatic amines. The integration of advanced analytical platforms like LC-MS/MS is critical for achieving the required sensitivity and specificity for both environmental and biological monitoring programs. nih.govacs.org
Computational Chemistry and Theoretical Modeling of N Isopropyl M Toluidine
Quantum Chemical Calculations and Electronic Structure Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-Isopropyl-M-toluidine. nsps.org.ngbaranlab.org These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.
The electronic properties of this compound are governed by the interplay of the aromatic ring, the amino group, and the alkyl substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. nsps.org.ng For aromatic amines like m-toluidine (B57737), the HOMO is typically a π-orbital with significant contributions from the nitrogen atom and the phenyl ring, while the LUMO is a π*-antibonding orbital of the aromatic system. researchgate.net
The presence of the electron-donating methyl group in the meta position and the isopropyl group on the nitrogen atom influences the energy levels of these frontier orbitals. These groups increase the electron density of the aromatic ring, thereby raising the energy of the HOMO and making the compound more susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. nsps.org.ng
Table 1: Calculated Electronic Properties of Related Toluidine Isomers (Note: Data for this compound is not readily available in the literature; this table presents data for the parent m-toluidine as a reference to illustrate the type of information obtained from quantum chemical calculations.)
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| m-Toluidine | DFT/B3LYP | -5.12 | -0.21 | 4.91 |
Tautomerism is not a significant feature for this compound under normal conditions, as it lacks the necessary proton mobility, unlike systems with, for example, a hydroxyl group adjacent to a nitrogen atom. nih.gov However, theoretical calculations can explore the potential for isomerization, such as the rotation of the isopropyl group around the C-N bond. These calculations can determine the energy barriers associated with such conformational changes. nih.gov The study of protonation equilibria, investigating whether the proton adds to the nitrogen or the aromatic ring, can also be explored computationally to understand its behavior in acidic media. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of this compound. nih.govrsc.org These simulations model the movement of atoms over time, offering insights into the flexibility of the molecule and the accessible conformations in different environments (e.g., in vacuum or in a solvent).
The conformational space of this compound is primarily defined by the rotation around the N-C(aryl) and N-C(isopropyl) bonds. MD simulations can reveal the preferred dihedral angles and the energy penalties for deviations from these low-energy conformations. acs.orgnih.gov This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.
Table 2: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Expected Low-Energy Conformations |
|---|---|---|
| C(aryl)-C(aryl)-N-C(isopropyl) | Rotation of the isopropylamino group relative to the phenyl ring | Planar or near-planar to maximize π-conjugation, balanced by steric hindrance |
| C(aryl)-N-C(isopropyl)-H | Rotation of the isopropyl group | Staggered conformations to minimize steric clash |
Prediction of Reactivity, Selectivity, and Reaction Mechanisms
Computational chemistry can predict the reactivity and selectivity of this compound in various chemical reactions. sumitomo-chem.co.jpmdpi.com By calculating molecular electrostatic potential (MEP) maps, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. For this compound, the nitrogen atom and the ortho and para positions of the aromatic ring (relative to the amino group) are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.
Furthermore, theoretical calculations can model the entire reaction pathway for a given transformation, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies, which in turn predicts the feasibility and rate of a reaction. sumitomo-chem.co.jp For instance, the mechanism of electrophilic substitution on the aromatic ring can be elucidated, predicting the regioselectivity of the reaction.
In Silico Approaches for Toxicological and Ecotoxicological Risk Assessment
In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals on human health and the environment. ceon.rsljmu.ac.uk These methods, often based on Quantitative Structure-Activity Relationships (QSAR), are a crucial component of modern risk assessment. ljmu.ac.ukmarquette.edu
For this compound, QSAR models can be used to estimate a range of toxicological endpoints, including acute toxicity, mutagenicity, and skin irritation. ceon.rsnih.gov These models work by correlating the structural features and physicochemical properties of a molecule with its known toxicity. By comparing this compound to a database of structurally similar compounds with known toxicological profiles, such as other toluidine isomers and aniline (B41778) derivatives, its potential hazards can be flagged for further experimental investigation. oecd.orgosha.gov Ecotoxicological models can similarly predict the compound's potential harm to aquatic life. greyc.freuropa.eu
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
